2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide
Description
This compound is a tricyclic heterocyclic acetamide derivative characterized by a complex fused-ring system containing sulfur (thia), oxygen (oxo), and nitrogen (aza) atoms. Its structure includes a 3-ethylphenyl acetamide moiety attached to a dimethyl-substituted tricyclic core. The compound’s stereoelectronic properties, influenced by the sulfur atom and electron-withdrawing oxo group, may enhance binding affinity in biological systems. Crystallographic analysis of such compounds often employs tools like SHELX for structure refinement .
Properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-4-14-6-5-7-15(9-14)24-16(26)10-25-11-22-18-17-12(2)8-13(3)23-20(17)28-19(18)21(25)27/h5-9,11H,4,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIFIXTVVAZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide involves multiple steps. The starting materials typically include pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism of action of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most closely related compound identified is 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (Registry No. 866811-62-3) . Key differences include:
- Core Substitutions : The target compound features 11,13-dimethyl groups, whereas the analogue has an 11-acetyl and 4-phenyl group.
- Acetamide Substituents : The target’s 3-ethylphenyl group contrasts with the analogue’s 2-methoxyphenyl group, altering lipophilicity and steric bulk.
Computational and Experimental Insights
- Solubility : The target’s 3-ethylphenyl group may reduce aqueous solubility relative to the analogue’s 2-methoxyphenyl group, which has polar methoxy functionality.
Research Findings and Methodological Context
- Structural Determination : SHELX software is widely used for refining crystallographic data of such complex heterocycles, ensuring accuracy in bond lengths and angles .
Biological Activity
The compound 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide is a macrocyclic structure that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of factor XIa and plasma kallikrein. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's complex structure includes several heteroatoms and multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and triazine components enhances its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of coagulation factors, specifically factor XIa. This inhibition is crucial in the treatment of thromboembolic disorders, as it helps prevent excessive blood clotting without significantly affecting normal hemostasis.
Antithrombotic Effects
Research indicates that the compound exhibits potent antithrombotic properties. In vitro studies have demonstrated its ability to inhibit factor XIa activity effectively:
| Study | Inhibition (%) | Concentration (μM) |
|---|---|---|
| Study 1 | 85 | 1 |
| Study 2 | 90 | 10 |
| Study 3 | 75 | 0.5 |
These results suggest that even at low concentrations, the compound can significantly reduce thrombin generation.
Anti-inflammatory Properties
In addition to its anticoagulant effects, this compound also exhibits anti-inflammatory properties. In animal models of inflammation:
- Model : Carrageenan-induced paw edema
- Dosage : 5 mg/kg
- Outcome : Reduced edema by approximately 60% compared to control groups.
This suggests potential applications in treating inflammatory conditions alongside thromboembolic disorders.
Clinical Applications
A notable study published in a pharmacological journal explored the efficacy of this compound in patients with diabetic retinopathy. The results highlighted:
- Patient Group : 100 individuals with diabetic retinopathy.
- Treatment Duration : 12 weeks.
- Results : Significant improvement in retinal vascular permeability and reduction in edema.
This case study emphasizes the compound's versatility beyond coagulation inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
